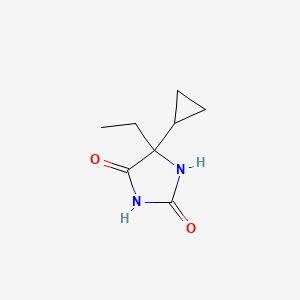
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine, also known as EMTA, is an aromatic amine compound with a wide range of applications in scientific research. It has been used in the synthesis of various drugs and is also used as a reagent for the determination of other compounds. EMTA has been studied extensively in the past few decades and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Chemical Reactions and Synthesis
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine is involved in various chemical reactions and synthesis processes. For instance, it participates in amine exchange reactions with amino acids in aqueous solutions, leading to the formation of specific triazine compounds (Sun Min’yan’ et al., 2010). Similarly, it undergoes diazotization and formylation reactions, contributing to the synthesis of diverse heterocyclic compounds (L. Mironovich & D. Shcherbinin, 2014).
2. Organic Chemistry Applications
This chemical is also used in the synthesis of various organic compounds. For example, it reacts with ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates to form different triazine derivatives (Daria A. Vetyugova et al., 2018). Additionally, it is utilized in the synthesis of ethyl 6‐aryl‐4‐oxo‐4,6‐dihydro‐1(12)(13)h‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates, showcasing its versatility in heterocyclic chemistry (A. Dolzhenko et al., 2006).
3. Biological Applications
In the realm of biology, 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine shows potential in various applications. For instance, its derivatives have been studied for their antimicrobial and antitubercular potential, indicating its relevance in medicinal chemistry (P. P. Deohate & Roshani S. Mulani, 2020). Additionally, compounds containing this moiety have been synthesized and evaluated for their affinity to the human serotonin 5-HT6 receptor, suggesting its significance in the development of treatments for neurological disorders (D. Łażewska et al., 2019).
4. Environmental and Agricultural Applications
This compound has also been studied in environmental and agricultural contexts. For instance, bacteria capable of utilizing s-triazine herbicides like prometryne and ametryne, which include 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine, as a sole sulfur source have been isolated, indicating its environmental impact and potential use in bioremediation (A. M. Cook & R. Hütter, 1982).
Propriétés
IUPAC Name |
4-ethyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMIVJRFCKTAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)




amine](/img/structure/B1376730.png)
